![molecular formula C14H12FNO4S B2466747 5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid CAS No. 325721-90-2](/img/structure/B2466747.png)

5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

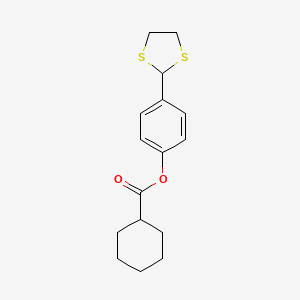

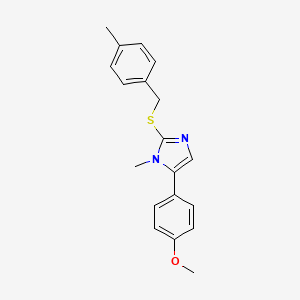

“5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid” is a chemical compound with the molecular formula C14H12FNO4S. It has a molecular weight of 309.31 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a fluorophenyl sulfamoyl group attached to the 5th carbon and a methyl group attached to the 2nd carbon .Scientific Research Applications

Polymer Synthesis

5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid is used in polymer synthesis. It has been utilized in the copolymerization process to create carboxylated poly(ether sulfone)s. This process, however, often results in partial decarboxylation (Weisse, Keul, & Höcker, 2001).

Chemical Synthesis

In chemical synthesis, various substituted benzoic acids, including 5-methylsulfonylbenzoic acids, were synthesized as analogues of previously described benzoic acid diuretics. These syntheses aimed to explore the effects of substituting the sulfamoyl group with a similar methylsulfonyl group (Feit & Nielsen, 1976).

Anticancer Research

The compound has been used in the design and synthesis of new heterocycle compounds, like 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, derived from 5-iodo-2-methylbenzoic acid. This compound exhibited potential anticancer activity against human lung cancer cells, suggesting its utility in cancer research (Zhou et al., 2020).

Membrane Technology

In the field of membrane technology, a sulfonated side-chain grafting unit containing sulfonic acid groups was synthesized using 4-fluorobenzophenone and related compounds. This was used to make comb-shaped sulfonated poly(arylene ether sulfone) copolymers, which are beneficial in fuel cell applications due to their high proton conductivity (Kim, Robertson, & Guiver, 2008).

Solvent-Dependent Coordination Polymers

The compound is relevant in the synthesis of solvent-dependent coordination polymers, as in the case of Co(II) complexes of dinitrobenzoic acid and dinitro-4-methylbenzoic acid with bipyridine. This synthesis, and the resultant structures, heavily depend on the solvents used, such as acetone and dimethyl sulfoxide (Pedireddi & Varughese, 2004).

Safety and Hazards

properties

IUPAC Name |

5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c1-9-2-7-12(8-13(9)14(17)18)21(19,20)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFMFGRKEXNDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2466664.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2466666.png)

![ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2466667.png)

![(E)-4-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)-2-methoxyphenyl 2-methylbenzoate](/img/structure/B2466668.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2466669.png)

![[2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2466675.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2466687.png)